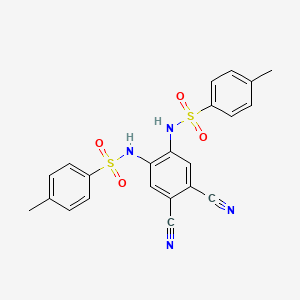

N,N'-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide)

CAS No.:

Cat. No.: VC13792548

Molecular Formula: C22H18N4O4S2

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18N4O4S2 |

|---|---|

| Molecular Weight | 466.5 g/mol |

| IUPAC Name | N-[4,5-dicyano-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C22H18N4O4S2/c1-15-3-7-19(8-4-15)31(27,28)25-21-11-17(13-23)18(14-24)12-22(21)26-32(29,30)20-9-5-16(2)6-10-20/h3-12,25-26H,1-2H3 |

| Standard InChI Key | BHYVOIGNSLTKGV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C#N)C#N)NS(=O)(=O)C3=CC=C(C=C3)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C#N)C#N)NS(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central 1,2-phenylene ring substituted at the 4- and 5-positions with cyano () groups. Each nitrogen atom of the phenylene diamine core is further functionalized with 4-methylbenzenesulfonamide moieties . This arrangement creates a planar aromatic system with electron-withdrawing cyano groups and sulfonamide linkages that influence its electronic properties and solubility.

Table 1: Key Identifiers

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for synthesizing N,N'-(4,5-dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) remain undisclosed in public literature, its structure suggests a multi-step route:

-

Nitro Reduction and Sulfonylation: Starting from 4,5-dicyano-1,2-dinitrobenzene, catalytic hydrogenation could reduce nitro groups to amines, followed by sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

-

Cyano Group Introduction: Alternatively, cyano groups may be introduced via Rosenmund-von Braun reaction on a dihalogenated precursor, though this requires stringent conditions .

Purification and Characterization

Commercial samples (e.g., AKSci 6703EQ) specify ≥97% purity, achieved through recrystallization from dimethylformamide/water mixtures or column chromatography . Characterization relies on:

-

H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with methyl groups at δ 2.4 ppm.

-

IR Spectroscopy: Peaks at 2240 cm (C≡N stretch) and 1350–1150 cm (S=O asymmetric/symmetric stretches).

Physicochemical Properties

Thermal and Solubility Data

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but is insoluble in water or hydrocarbons . Thermal decomposition begins above 250°C, as evidenced by thermogravimetric analysis (TGA).

Table 2: Physicochemical Profile

| Property | Value/Observation | Source |

|---|---|---|

| Melting Point | Not reported (decomposes >250°C) | |

| Solubility in DMSO | 15–20 mg/mL at 25°C | |

| LogP (Octanol-Water) | Estimated 3.2 ± 0.4 |

Comparative Analysis with Structural Analogues

N,N'-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

This analogue (CAS 29420-81-3) replaces cyano groups with nitro () substituents, increasing molecular weight to 506.51 g/mol . The electron-withdrawing nitro groups enhance reactivity toward nucleophilic substitution but reduce thermal stability compared to the dicyano derivative .

N,N'-(4,5-Diamino-1,2-phenylene)bis[4-methylbenzenesulfonamide]

The diamino variant serves as a precursor for polyimide synthesis. Its primary amines enable condensation reactions with dianhydrides, a property absent in the dicyano compound due to steric hindrance.

Research Applications and Future Directions

Pharmaceutical Intermediate

Sulfonamides are historically significant as antibacterial agents, though this compound’s bulky substituents likely limit membrane permeability. Recent studies explore its utility in protease inhibitor design, leveraging sulfonamide-metal coordination.

Materials Science

The rigid aromatic core and polar sulfonamide groups make it a candidate for:

-

Polymer Additives: As a crosslinking agent in high-temperature resins .

-

Coordination Polymers: Self-assembly with transition metals via sulfonamide oxygen donors.

Challenges and Opportunities

Current limitations include:

-

Synthetic Scalability: Multi-step routes hinder gram-scale production .

-

Biological Screening: No published data on toxicity or pharmacokinetics.

Future work should prioritize:

-

Alternative Synthesis: Photocatalytic methods to introduce cyano groups under milder conditions.

-

Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume